molecular formula C14H13NO2S B3047103 Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate CAS No. 13533-34-1

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate

Cat. No. B3047103
CAS RN: 13533-34-1
M. Wt: 259.33 g/mol
InChI Key: UUSZEESQASLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized through a process involving alkylation, esterification, and another round of alkylation . The synthesis process was selected for its high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The compound crystallizes from ethanol as translucent light yellow thin plates . They are monoclinic, with space group P 2 1 / c, and unit cell parameters a = 8.846 (6), b = 20.734 (14), c = 7.583 (5) Å, β = 95.743 (13)°, V = 1383.8 (16) Å 3 .


Chemical Reactions Analysis

The compound is part of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . These compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .


Physical And Chemical Properties Analysis

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is a solid at room temperature . It has a molecular weight of 259.33 g/mol.

Scientific Research Applications

Electrochemical and Electrochromic Properties

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate derivatives have been investigated for their electrochemical and electrochromic properties. A study highlighted the synthesis of two novel monomers with donor-acceptor structures showing good electrochemical activity. Spectroelectrochemical analysis revealed that one of the polymers based on these monomers displayed significant optical contrast and switching time, making it promising for electrochromic applications (Hu et al., 2013).

Synthetic Chemistry

In the field of synthetic chemistry, Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate has been used as an intermediate for synthesizing a variety of compounds. For instance, its reaction with secondary amines yielded distinct compounds depending on the amine used, showing its versatility as a synthetic building block (Vasileva et al., 2018). Additionally, a mild and efficient protocol for the synthesis of benzodiazepine derivatives using this compound as an intermediate was developed, highlighting its potential in medicinal chemistry (Li & Wang, 2014).

Materials Science

In materials science, derivatives of Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate have been utilized in the creation of novel materials. Research has shown the development of monomers that lead to polysiloxanes with high smectogen properties, indicating potential applications in liquid crystal devices and other optoelectronic applications (Bracon et al., 2000).

Optoelectronic Applications

Studies have also explored the optoelectronic properties of thiophene substituted derivatives. One such study investigated the properties of newly synthesized thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their potential use in OLEDs, solar cells, chemosensors, and for the detection of explosives (Thippeswamy et al., 2021).

Mechanism of Action

While the specific mechanism of action for Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is not explicitly mentioned in the search results, it’s worth noting that local anesthetics, a category which this compound may fall under, act on nerve endings and nerve trunks. They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that the compound is part of ongoing research into the development of new drugs and treatments . The compound’s unique physical and chemical properties make it a valuable tool in scientific experiments.

properties

IUPAC Name

ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZEESQASLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313433
Record name ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate

CAS RN

13533-34-1
Record name NSC270074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.